REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:22]=[CH:23][CH:24]=1)[CH2:7][CH2:8][N:9]1[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]1)([O-])=O.[H][H]>CO.[Pd].[OH-].[OH-].[Pd+2]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:22]=[CH:23][CH:24]=1)[CH2:7][CH2:8][N:9]1[CH2:10][CH2:11][N:12]([C:15]([O:17][C:18]([CH3:20])([CH3:21])[CH3:19])=[O:16])[CH2:13][CH2:14]1 |f:4.5.6|
|
Name
|
tert-butyl 4-(3-nitrophenethyl)piper-azine-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(CCN2CCN(CC2)C(=O)OC(C)(C)C)C=CC1
|
Name
|
methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(CCN2CCN(CC2)C(=O)OC(C)(C)C)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was sealed in a Parr hydrogenation vessel
|
Type
|
CUSTOM
|
Details
|
to proceed at room temperature
|
Type
|
WAIT
|
Details
|
After 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a pad of diatomaceous earth
|
Type
|
WASH
|
Details
|
the diatomaceous earth washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
the combine organic layers concentrated in vacuo
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(CCN2CCN(CC2)C(=O)OC(C)(C)C)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |